Diphenyl terephthalate

概要

説明

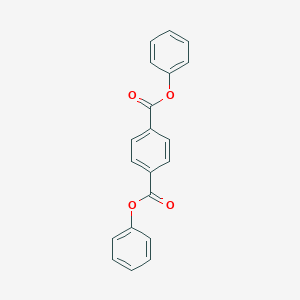

Diphenyl terephthalate (DPT) is a diester of terephthalic acid, with the molecular formula C₂₀H₁₄O₄ and a molecular weight of 318.32 g/mol . Its structure consists of two phenyl groups esterified to the carboxyl groups of terephthalic acid. Key properties include a melting point of 197–199°C, a predicted boiling point of 496.6°C, and a density of 1.242 g/cm³ .

準備方法

Transesterification of Dialkyl Terephthalate with Phenyl Acetate

Reaction Mechanism and Catalytic System

The transesterification method involves reacting dialkyl terephthalate (alkyl = methyl, ethyl, or butyl) with phenyl acetate in the presence of a titanic acid ester catalyst, such as tetrabutyl titanate or tetraphenyl titanate . Activated carbon (1–5% by weight) is introduced during the initial heating phase to adsorb impurities responsible for coloration . The reaction proceeds under an inert atmosphere (e.g., nitrogen or argon) at temperatures exceeding 150°C, facilitating the cleavage of alkyl acetate as a byproduct .

Key steps include:

-

Activated Carbon Pretreatment : Heating dialkyl terephthalate with phenyl acetate and activated carbon at 150–200°C to pre-adsorb chromatic impurities.

-

Catalyst Introduction : Adding 0.1–5.0% titanic acid ester after the mixture reaches the target temperature.

-

Byproduct Removal : Distilling off alkyl acetate under vacuum to shift the equilibrium toward DPT formation.

-

Crystallization : Introducing the crude product into a high-boiling aromatic hydrocarbon (e.g., xylene) at its boiling point, followed by filtration to remove residual carbon .

Industrial Optimization

This method circumvents the need for vacuum distillation, a costly step due to DPT’s high melting point (199–200°C) . The use of activated carbon ensures a colorless final product, achieving >95% purity after crystallization . Xylene is preferred for its optimal solubility properties, enabling efficient recovery of DPT crystals .

Direct Esterification Using Diphenyl Carbonate

Reaction Conditions and Catalysis

An alternative pathway involves reacting terephthalic acid directly with diphenyl carbonate in the presence of stannous oxide (SnO) as a catalyst . The reaction occurs at 250–300°C, with a diphenyl carbonate-to-terephthalic acid molar ratio of 3:1 to 6:1 . Phenol is continuously removed during the reaction to drive equilibrium, and excess diphenyl carbonate is distilled under vacuum (1–10 mm Hg) at 140–180°C .

Advantages Over Competing Methods :

-

Shorter Reaction Time : Completion in 0.5–2.5 hours versus 8–12 hours for transesterification .

-

No Solvent Requirement : Eliminates the need for aromatic hydrocarbons during synthesis .

-

High Yield : Achieves 85–90% yield due to efficient phenol removal and minimal side reactions .

Purification and Scalability

The absence of chromatic byproducts obviates the need for activated carbon, simplifying purification. Residual SnO is removed via filtration, and the product is recrystallized from ethanol or methanol . This method is particularly suited for large-scale production, as it avoids handling hazardous titanic acid esters.

Comparative Analysis of Preparation Methods

Challenges and Innovations

Color Impurity Management

Early transesterification processes produced deeply colored DPT due to titanium catalyst residues . The integration of activated carbon during the initial reaction phase and post-reaction crystallization in xylene resolved this issue, enabling commercial-grade production .

Catalyst Toxicity and Alternatives

Titanic acid esters, while effective, pose handling risks due to their moisture sensitivity and toxicity . Recent studies propose zirconium-based catalysts as less hazardous alternatives, though these remain experimental .

化学反応の分析

Types of Reactions: Diphenyl terephthalate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to terephthalic acid and phenol.

Transesterification: This reaction involves the exchange of ester groups between this compound and another alcohol, often used in the production of polyesters.

Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols such as methanol or ethanol in the presence of a catalyst like sodium methoxide.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

Hydrolysis: Terephthalic acid and phenol.

Transesterification: Various esters depending on the alcohol used.

Oxidation: Oxidized derivatives of this compound.

科学的研究の応用

DPT has been studied for its potential effects on biological systems, particularly concerning its degradation products. Research indicates that the biodegradation of DPT leads to the formation of phthalic acid, which can impact endocrine functions and potentially disrupt hormonal balance. This aspect is crucial for evaluating environmental safety and human health risks associated with phthalate compounds.

Case Study: Endocrine Disruption

A study focused on the cellular effects of DPT revealed its interactions with various enzymes and proteins, influencing cell signaling pathways and gene expression. The findings suggested that exposure to DPT could lead to cognitive and behavioral disorders due to its endocrine-disrupting properties.

Material Science Applications

DPT is utilized in producing high-performance materials, including fibers, films, and engineering plastics. Its stability and compatibility with various drugs make it an attractive candidate for drug delivery systems in medicine . The incorporation of DPT into composite materials has shown enhanced mechanical properties.

Table 2: Mechanical Properties of DPT-Enhanced Composites

| Composite Type | Tensile Strength (MPa) | Elongation at Break (%) | Water Resistance (%) |

|---|---|---|---|

| PLA/PBAT | 13.02 | 3.84 | 3.95 |

| PLA/PBAT/MDI | 19.24 | 19.24 | 1.71 |

| PLA/PBAT/Chitosan Nanoparticles | Enhanced | Improved | Varies |

作用機序

The mechanism of action of diphenyl terephthalate primarily involves its role as an intermediate in chemical reactions. It acts as a precursor in the synthesis of polyesters, where it undergoes transesterification or polycondensation reactions. The molecular targets and pathways involved include the ester bonds that are formed and broken during these reactions .

類似化合物との比較

The following compounds are structurally or functionally related to DPT, with applications in polymer synthesis, recycling, and industrial processes:

2.1. Chemical and Physical Properties

2.2. Functional Comparison

Structural Influence on Properties :

- Ester Group Size : DPT’s bulky phenyl groups reduce migration rates compared to smaller esters like di(2-ethylhexyl) terephthalate (DEHT). For example, in PVC, DEHT migrates two orders of magnitude faster than acetyl tributyl citrate under similar conditions .

- Hydrolysis Behavior : DPT undergoes ester exchange during hydrolysis, a mechanism less common in smaller esters like DMT, which hydrolyze more readily due to lower steric hindrance .

- Recycling Efficiency: DMT and BHET: Preferred intermediates in PET recycling due to lower repolymerization costs and simpler processes compared to DPT . DPT: Limited to niche applications despite its stability, as its recovery requires stringent pollution control and high energy inputs .

Thermal Stability :

2.3. Research Findings

- Enzymatic Degradation: DPT is used to study PETase activity due to its structural similarity to PET. Hydrolysis of DPT involves cleavage of ester bonds, producing terephthalic acid and phenol .

- alkyl groups) significantly impacts migration kinetics in polymers.

生物活性

Diphenyl terephthalate (DPT), a diester derived from terephthalic acid and phenol, is primarily recognized for its applications in the synthesis of polyesters and other polymers. However, its biological activity and environmental impact have garnered significant attention in recent research. This article explores the biological activity of DPT, focusing on its biochemical interactions, mechanisms of action, and potential health implications.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 318.32 g/mol

- CAS Number : 1539-04-4

DPT is characterized by its aromatic structure, which contributes to its stability and resistance to biodegradation under certain conditions. Its interactions with biological systems are primarily mediated through its ability to disrupt endocrine functions and influence cellular processes.

Target of Action

DPT primarily targets the endocrine system , functioning as an endocrine-disrupting chemical (EDC). EDCs are known to interfere with hormone signaling pathways, potentially leading to developmental and reproductive health issues.

Mode of Action

The compound alters the development and function of hormone-dependent structures within the nervous system. This disruption can lead to various cognitive and behavioral disorders, particularly during critical developmental windows.

Biochemical Pathways

DPT undergoes biodegradation, producing phthalic acid as an intermediate product. This process is influenced by environmental factors such as temperature and microbial activity, which can enhance or inhibit degradation rates.

Cellular Effects

DPT's biological activity is linked to its interactions with various biomolecules, including enzymes and proteins. These interactions can impact:

- Cell Signaling Pathways : DPT can modulate intracellular signaling cascades, affecting cellular responses.

- Gene Expression : The compound may alter the expression of genes involved in metabolic processes and stress responses.

- Cellular Metabolism : By interacting with metabolic enzymes, DPT can influence metabolic flux and the levels of key metabolites.

Research Findings

Numerous studies have examined the biological effects of DPT:

- Endocrine Disruption : Research indicates that DPT can mimic or block hormones, leading to altered reproductive outcomes in animal models .

- Neurodevelopmental Impact : In juvenile rats, exposure to DPT has been associated with changes in behavior and cognitive functions .

- Biodegradation Studies : Investigations into the biodegradation pathways of DPT reveal that certain microbial communities can effectively degrade this compound, suggesting potential bioremediation strategies.

Case Study 1: Neurodevelopmental Effects in Rodents

A study assessed the effects of DPT on juvenile rats exposed to environmentally relevant doses. The findings indicated significant alterations in behavior and neurodevelopmental outcomes, highlighting the compound's potential risks during critical growth periods .

Case Study 2: Environmental Persistence and Biodegradation

Research focused on the environmental persistence of DPT showed that it can bioaccumulate in aquatic organisms. However, specific bacterial strains were identified that could effectively degrade DPT, providing insights into bioremediation possibilities .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural identification and purity assessment of diphenyl terephthalate (DPT)?

- Methodological Answer :

- Fourier-transform infrared spectroscopy (FTIR) is used to confirm ester linkages (C=O stretching at ~1720 cm⁻¹ and aromatic C-H stretches).

- Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies aromatic protons (δ 7.5–8.5 ppm) and ester carbonyl carbons (δ ~165 ppm).

- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity by separating DPT from impurities like unreacted terephthalic acid or diphenyl ether .

- Mass spectrometry (MS) via electron ionization confirms molecular weight (MW = 318.33 g/mol) and fragmentation patterns (e.g., m/z 149 for the terephthaloyl ion) .

Q. How can researchers design a reproducible synthesis protocol for this compound?

- Methodological Answer :

- Use transesterification of dimethyl terephthalate with excess phenol under acid catalysis (e.g., H₂SO₄) at 190–200°C in a closed system to minimize volatile byproduct loss. Monitor reaction progress via gas chromatography (GC) to track phenol release (Figure 2 in ).

- Purify via recrystallization from ethanol/water mixtures. Report yield, melting point (literature range: 110–112°C), and purity metrics (e.g., HPLC ≥98%) following journal guidelines for experimental reproducibility (e.g., Beilstein Journal standards) .

Q. What are the key physical-chemical properties of this compound critical for polymer applications?

- Methodological Answer :

- Thermal stability : Analyze via thermogravimetric analysis (TGA) ; DPT decomposes above 300°C.

- Solubility : Determine in solvents like dichloromethane (high solubility) or hexane (low solubility) using gravimetric methods. Reference solubility parameters (Hansen, Hildebrand) for compatibility studies .

- Crystallinity : Characterize using X-ray diffraction (XRD) to correlate with polymerization efficiency .

Advanced Research Questions

Q. How can polymerization kinetics of DPT with diols (e.g., isosorbide) be optimized for high-molecular-weight polyesters?

- Methodological Answer :

- Conduct step-growth polymerization under vacuum (≤1 mbar) to remove phenol, driving the equilibrium toward polymerization. Calculate the degree of polymerization (Xn) using eqs S1–S2 (Supporting Information in ).

- Use rheometry to monitor viscosity changes and size-exclusion chromatography (SEC) to determine molecular weight distribution. Adjust catalyst (e.g., titanium(IV) butoxide) concentration to balance reaction rate and side reactions .

Q. What advanced mass spectrometry techniques resolve challenges in detecting DPT degradation products in environmental samples?

- Methodological Answer :

- Apply data-dependent acquisition (DDA) LC-qTOF-MS for untargeted analysis. Fragment precursor ions (e.g., m/z 319 for DPT) to identify degradation products like terephthalic acid (m/z 166) or diphenyl phthalate (m/z 318). Validate using reference standards (Table 1 in ).

- Use isotopic labeling (e.g., ¹³C-DPT) to track biodegradation pathways in microbial studies (e.g., Pseudomonas putida metabolic models) .

Q. How do researchers address contradictions in solubility and thermodynamic data for DPT across literature sources?

- Methodological Answer :

- Perform meta-analysis of existing data, prioritizing studies with detailed experimental conditions (e.g., solvent purity, temperature control).

- Replicate measurements using controlled saturation methods and report uncertainties (e.g., ±5% for solubility in ethanol). Cross-validate with computational models (e.g., COSMO-RS) to identify outliers .

Q. What experimental frameworks are recommended for studying DPT’s environmental fate and biodegradation?

- Methodological Answer :

- Use soil/water microcosms spiked with ¹⁴C-labeled DPT to quantify mineralization (¹⁴CO₂ release) and bound residues. Analyze metabolites via GC-MS or LC-MS/MS .

- Apply genomic tools (e.g., metatranscriptomics) to identify microbial consortia expressing esterase or terephthalate dioxygenase genes .

Q. Methodological Notes

- Data Reporting : Follow IUPAC guidelines for solubility and thermodynamic data, including error margins and experimental conditions .

- Instrument Calibration : Validate GC/MS and HPLC systems with certified reference materials (e.g., diphenyl phthalate) to ensure accuracy .

- Contradiction Resolution : Use statistical tools (e.g., Grubb’s test) to identify outliers in datasets and replicate disputed experiments under controlled conditions .

特性

IUPAC Name |

diphenyl benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c21-19(23-17-7-3-1-4-8-17)15-11-13-16(14-12-15)20(22)24-18-9-5-2-6-10-18/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGJOUYGWKFYQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061765 | |

| Record name | Diphenyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Diphenyl terephthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20638 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1539-04-4 | |

| Record name | 1,4-Diphenyl 1,4-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1539-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001539044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl terephthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0KW8M264E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。